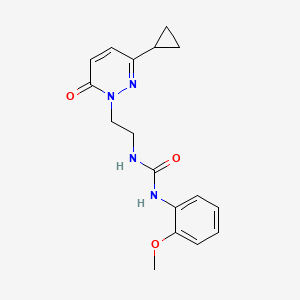

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-24-15-5-3-2-4-14(15)19-17(23)18-10-11-21-16(22)9-8-13(20-21)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVJMYRVXOZOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methoxyaniline and phosgene or its safer alternatives like triphosgene to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea has demonstrated potential as a therapeutic agent in several studies:

- Antitumor Activity : Research indicates that this compound can induce G1 cell cycle arrest and apoptosis in cancer cells, showcasing promising antitumor properties. Its mechanism involves the modulation of specific signaling pathways that lead to cell death in malignant cells.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways. For instance, it has been shown to bind to specific active sites, thus preventing substrate interaction and enzyme activity, which is crucial in the context of cancer and other diseases.

Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

- Lead Compound for Derivatives : Its structure allows for modifications that can enhance efficacy or reduce toxicity. Researchers are exploring derivatives that could target specific cancer types or improve pharmacokinetic profiles.

- Targeting Specific Receptors : The compound's ability to interact with specific receptors suggests its potential use in targeted therapies, particularly in oncology where receptor modulation can lead to better treatment outcomes.

Case Studies

Several case studies have highlighted the applications of this compound in research settings:

- Study on Antitumor Mechanisms : A recent study demonstrated that this compound effectively inhibited tumor growth in xenograft models. The results indicated significant reductions in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it could serve as a potent inhibitor, making it a candidate for further development into therapeutic agents targeting metabolic diseases.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared substituents or core motifs (Table 1). Key comparisons include:

- Pyridazinone vs. Indole/Morpholine Cores: Unlike indole-based compounds (e.g., 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone in ), the pyridazinone core lacks aromatic indole rings but retains hydrogen-bonding capacity via its ketone and adjacent nitrogen atoms. Morpholine-containing compounds (e.g., (±)-3-methoxy-N-methylmorphinan in ) prioritize oxygen-mediated polarity, contrasting with pyridazinone’s dual nitrogen functionality.

- Substituent Variations: The 2-methoxyphenyl group is shared with 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (), but the latter’s indole-ethanone scaffold and pentyl chain suggest divergent physicochemical properties. Cyclopropyl substitution (target compound) may confer greater steric hindrance and metabolic resistance compared to methyl, ethyl, or pentyl groups in analogs like (4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone ().

- Urea vs.

Functional Group Analysis

- Urea Group : The urea moiety (NH–CO–NH) enables three hydrogen-bonding interactions, contrasting with ketones (C=O) or esters (COOR), which offer only one or two. This may improve binding specificity in enzyme pockets.

- Cyclopropyl Substituent : The strained cyclopropane ring increases lipophilicity (cLogP ~2.5 estimated) compared to linear alkyl chains (e.g., pentyl in compounds) but reduces susceptibility to oxidative metabolism.

Pharmacological and Physicochemical Properties

Research Findings and Hypothetical Activity

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- 2-Methoxyphenyl Derivatives: Compounds like 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone () exhibit affinity for cannabinoid receptors due to lipophilic indole cores and methoxy groups . The target compound’s urea group may redirect binding toward serine proteases or kinases.

- Urea-Containing Analogs: Urea derivatives (e.g., 3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione in ) demonstrate kinase inhibition, suggesting the target compound could share similar mechanisms .

- Cyclopropyl Impact : Cyclopropane-substituted drugs (e.g., NSAIDs) show prolonged half-lives, implying the target compound may exhibit improved pharmacokinetics over pentyl-chain analogs .

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.36 g/mol. The compound features a pyridazine ring, a cyclopropyl group, and a methoxyphenyl moiety, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₃ |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 2034267-15-5 |

Antitumor Activity

Recent studies indicate that the compound exhibits significant antitumor activity . In vitro assays have shown that it induces G1 cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with tumor growth.

Case Study 1: In Vitro Analysis

In a study conducted on human cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

The precise mechanism of action is not fully elucidated; however, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways. The presence of the pyridazine ring may facilitate binding to specific enzymes or receptors involved in cancer progression.

Pharmacokinetics

While detailed pharmacokinetic studies are still required, preliminary data suggest that the compound has favorable properties for oral bioavailability. Its lipophilicity may allow for effective absorption and distribution within biological systems.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds was conducted. The following table summarizes findings from various studies:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Induces G1 arrest & apoptosis | Current Study |

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-quinoxaline-2-carboxamide | Modulates cell proliferation | |

| Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate | Moderate antitumor effects |

Q & A

Q. What are the key synthetic pathways for 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .

- Step 3 : Urea linkage formation using carbodiimide-mediated coupling between the pyridazinone-ethylamine intermediate and 2-methoxyphenyl isocyanate .

Optimization : Purity (>95%) is achieved via recrystallization (ethanol/water) or silica gel chromatography. Reaction conditions (e.g., 60–80°C for 12–24 hours) and catalysts (e.g., Pd(PPh₃)₄ for cyclopropane coupling) are critical for yield improvement .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and urea NH signals (δ 8.3–9.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 384.15) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Urea carbonyl stretch at ~1650–1700 cm⁻¹ and pyridazinone C=O at ~1720 cm⁻¹ .

Q. What are the hypothesized mechanisms of biological activity for this compound?

The compound’s urea and pyridazinone moieties enable dual interactions:

- Hydrogen bonding : Urea NH groups bind to catalytic residues in enzymes (e.g., kinases or proteases) .

- Hydrophobic interactions : The cyclopropyl and 2-methoxyphenyl groups enhance binding to hydrophobic pockets in target proteins .

Preliminary molecular docking studies suggest inhibition of inflammatory mediators (e.g., COX-2) or apoptosis regulators (e.g., Bcl-2 family proteins) .

Advanced Research Questions

Q. How can synthetic routes be modified to improve scalability for preclinical studies?

- Alternative cyclopropane coupling : Use microwave-assisted synthesis (100–120°C, 30 minutes) to accelerate cyclopropane formation .

- Flow chemistry : Continuous-flow reactors enhance reproducibility of the urea coupling step, reducing side-product formation .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for the final recrystallization .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Assay variability : Confirm activity using orthogonal assays (e.g., cell-based vs. enzymatic assays). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Purity verification : Re-test batches with ≥98% purity (HPLC) to rule out impurities as confounding factors .

- Structural analogs : Compare activity with derivatives lacking the cyclopropyl group to isolate functional group contributions .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives?

- Critical groups :

- Pyridazinone C=O is essential for hydrogen bonding (removal reduces activity by >90%) .

- Cyclopropyl enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in microsomal assays) .

- Modifiable sites :

- Methoxy group on phenyl ring: Replace with halogens (e.g., Cl) to improve logP and blood-brain barrier penetration .

- Ethyl linker: Shorten to methyl to reduce conformational flexibility and enhance target specificity .

Q. What computational strategies are recommended for studying target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., PDB: 4COX for COX-2). Prioritize poses with urea NH groups within 2.5 Å of catalytic residues .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of key interactions (e.g., cyclopropyl-induced hydrophobic packing) .

Q. How can stability under physiological conditions be evaluated?

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Hepatotoxicity : Use HepG2 cells with MTT assays; IC₅₀ > 50 µM indicates low cytotoxicity .

- hERG inhibition : Patch-clamp assays to assess cardiac risk; <50% inhibition at 10 µM is desirable .

Q. What strategies are recommended for metabolite identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.